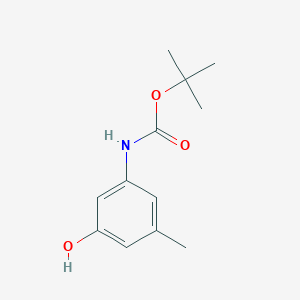

tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate

Description

tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 5-position, protected by a tert-butyl carbamate moiety. The tert-butyl group enhances steric protection, improving stability, while the hydroxyl and methyl substituents influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate |

InChI |

InChI=1S/C12H17NO3/c1-8-5-9(7-10(14)6-8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |

InChI Key |

URNOARJOTIWYAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Carbamoylation of 3-Amino-5-methylphenol Derivatives

The most straightforward synthetic route involves reacting 3-amino-5-methylphenol or its N-substituted derivatives with di-tert-butyl dicarbonate in an aprotic solvent such as dichloromethane (DCM) under mild temperature conditions.

-

- Solvent: Dry dichloromethane

- Temperature: 0 °C to room temperature (20 °C)

- Reaction time: Approximately 2 hours

- Molar ratio: Slight excess of di-tert-butyl dicarbonate relative to amine (typically 1.1:1)

- Workup: Addition of water, extraction with DCM, washing with saturated sodium bicarbonate and brine, drying over magnesium sulfate, and solvent evaporation under reduced pressure

Mechanism: The amino group nucleophilically attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming the carbamate linkage while releasing CO2 and tert-butanol as byproducts.

Yields: Quantitative to high yields (near 100%) have been reported for similar carbamate syntheses under these conditions.

Use of Carbamoyl Chlorides

An alternative approach involves the reaction of the aromatic amine with tert-butyl carbamoyl chloride or related carbamoyl chlorides under basic conditions.

- Reaction conditions:

- Base: Sodium hydride (NaH) or triethylamine to deprotonate the amine and scavenge HCl

- Solvent: Anhydrous tetrahydrofuran (THF), methyl tetrahydrofuran, or diethyl ether

- Temperature: Cooling to -10 to 5 °C during addition, then warming to 25-60 °C for reaction completion

- Reaction time: 1-3 hours stirring after reagent addition

- Workup: Filtration, aqueous workup with pH adjustment to slightly acidic, crystallization, and drying

This method has been employed in the preparation of related tert-butyl carbamate intermediates with high purity and yield, as described in patent literature for structurally similar compounds.

Representative Experimental Procedure (Adapted)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 3-amino-5-methylphenol (1 eq) in dry DCM | Prepare reaction mixture under inert atmosphere |

| 2 | Cool to 0 °C, add di-tert-butyl dicarbonate (1.1 eq) slowly | Maintain stirring for 2 hours at room temperature |

| 3 | Quench with water, extract organic layer | Wash with saturated NaHCO3 and brine |

| 4 | Dry organic phase over MgSO4, filter, evaporate solvent | Obtain crude tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate |

| 5 | Purify by recrystallization from suitable solvent (e.g., isopropyl ether/n-heptane) | Obtain high-purity product |

Purification and Characterization

Purification: Crystallization from mixed solvents such as isopropyl ether and n-heptane is effective for isolating high-purity carbamate products. Vacuum filtration and drying under reduced pressure are standard.

Characterization: Confirm structure by NMR spectroscopy (¹H, ¹³C), IR spectroscopy (carbamate carbonyl stretch ~1700 cm⁻¹), and mass spectrometry. Melting point determination and elemental analysis further verify purity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Carbamoylation with di-tert-butyl dicarbonate | 3-amino-5-methylphenol | Di-tert-butyl dicarbonate | Dry DCM | 0 °C to 20 °C | 2 h | ~100% | Mild, high-yield, straightforward |

| Carbamoylation with tert-butyl carbamoyl chloride | 3-amino-5-methylphenol | tert-butyl carbamoyl chloride, NaH | Anhydrous THF or ether | -10 to 60 °C | 1-3 h | High | Requires inert atmosphere, careful temperature control |

Research and Industrial Context

While specific literature on this compound is limited, the preparation methods align with well-established protocols for carbamate synthesis in medicinal chemistry and industrial organic synthesis. The carbamate functionality is widely used for protecting amino groups or as pharmacophores in drug design.

The use of di-tert-butyl dicarbonate remains the most common and reliable method due to its operational simplicity and mild reaction conditions. Carbamoyl chlorides provide an alternative route when specific substitution patterns or reaction kinetics are desired.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Quinones, oxidized phenols.

Reduction: Amines, alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate is an organic compound categorized under carbamates, featuring a tert-butyl group attached to a carbamate functional group linked to a phenolic moiety. It has a molecular weight of approximately 237.3 g/mol. This compound is known for its potential biological activities and applications in organic synthesis.

Applications

- Organic Synthesis: this compound serves as an intermediate in the synthesis of more complex organic molecules and as a protecting group for amines. It can be modified to synthesize various derivatives.

- Antimicrobial Properties: Research indicates that this compound exhibits potential biological activities, particularly antimicrobial properties. The hydroxy group can form hydrogen bonds with biological molecules, and the carbamate moiety may undergo hydrolysis, releasing biologically active compounds.

- Interaction Studies: Interaction studies involving this compound focus on its binding affinity with biological targets. The hydroxy group enhances its ability to interact with proteins and enzymes, potentially leading to therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1)

- Structure: Differs by replacing the hydroxyl group with an amino group.

- Properties: The amino group increases nucleophilicity, making it a versatile building block for drug synthesis. Molecular weight: 236.31 g/mol; purity ≥95%.

- Applications : Used in pharmaceuticals (e.g., neurological and metabolic drugs) and material science due to its high reactivity and purity .

tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate (CID 47002578)

- Structure : Contains chloromethyl and trifluoromethyl groups.

- Properties: Molecular formula: C₁₃H₁₅ClF₃NO₂; higher lipophilicity due to Cl and CF₃ groups.

- Applications: Potential use in agrochemicals or as an intermediate in cross-coupling reactions .

tert-Butyl N-(5-formylpyridin-3-yl)carbamate (CAS: 337904-94-6)

Core Structural Variations

tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)

- Structure : Cyclopentane ring instead of phenyl.

- Properties : Aliphatic core reduces aromatic interactions; hydroxyl group enables hydrogen bonding.

- Applications : Used in chiral synthesis for pharmaceuticals .

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

Physicochemical and Functional Comparisons

| Property | tert-Butyl N-(3-hydroxy-5-methylphenyl)carbamate | tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate | tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate |

|---|---|---|---|

| Molecular Weight | ~235 g/mol (estimated) | 236.31 g/mol | 317.72 g/mol |

| Polarity | Moderate (OH group) | High (NH₂ group) | Low (Cl, CF₃ groups) |

| Reactivity | Oxidative sensitivity (OH) | Nucleophilic (NH₂) | Electrophilic (Cl) |

| Applications | Pharmaceuticals, agrochemicals | Drug candidates, materials | Agrochemicals, specialty chemicals |

Key Research Findings

- Substituent Impact : Electron-withdrawing groups (e.g., CF₃, Cl) increase stability but reduce solubility, while polar groups (OH, NH₂) enhance aqueous solubility .

- Synthetic Challenges : Halogenated derivatives (e.g., 41ε) show lower yields (~23%) compared to thiazole-containing analogs (up to 77%) .

- Biological Relevance: Amino-substituted derivatives (e.g., CAS: 1909319-84-1) are prioritized in drug discovery due to their versatility in forming hydrogen bonds .

Biological Activity

tert-butyl N-(3-hydroxy-5-methylphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 237.3 g/mol

- Functional Groups : Contains a tert-butyl group, a carbamate moiety, and a phenolic hydroxy group.

The presence of the hydroxy group is significant as it can form hydrogen bonds with biological molecules, enhancing interactions with proteins and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . The mechanism of action is believed to involve:

- Hydrogen Bonding : The hydroxy group facilitates interactions with microbial cell components.

- Carbamate Hydrolysis : The compound may undergo hydrolysis, releasing active metabolites that exert biological effects.

A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Enzyme Interaction Studies

The compound is also used in studies examining enzyme-substrate interactions. Its ability to form stable carbamate linkages allows it to modulate enzyme activity, which could be harnessed in drug development.

The mechanisms by which this compound exerts its effects include:

- Covalent Bond Formation : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity.

- Steric Hindrance : The bulky tert-butyl group influences binding affinity and selectivity towards molecular targets.

Comparative Analysis with Similar Compounds

A comparison with other carbamate derivatives highlights the unique properties of this compound:

| Compound | Antimicrobial Activity | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | High | Hydrogen bonding and hydrolysis | Hydroxy group enhances interaction |

| Methyl carbamate | Moderate | Non-covalent interactions | Lacks steric bulk |

| Phenyl carbamate | Low | Weak interactions | Less effective against enzymes |

This comparison underscores the enhanced biological activity attributed to the specific structural features of this compound.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study tested the efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) effective against Gram-positive and Gram-negative bacteria, showcasing its potential for therapeutic applications.

-

Enzyme Inhibition Study :

- In vitro experiments demonstrated that the compound significantly inhibited specific enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders.

Q & A

Advanced Research Questions

How can X-ray crystallography resolve ambiguities in molecular conformation?

- Crystallization : Use vapor diffusion with ethanol/water (7:3) to grow single crystals. SHELX programs (e.g., SHELXL) refine structures, resolving torsional angles of the phenyl-carbamate linkage .

- Key Metrics : Compare bond lengths (C-O ~1.36 Å) and angles (N-C-O ~125°) with DFT-optimized geometries to validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.